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Compound of Interest

Compound Name: Triundecanoin

Cat. No.: B052979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for Triundecanoin (Glycerol triundecanoate). It includes a

summary of key spectral data, detailed experimental protocols representative of the acquisition

techniques, and a visualization of the analytical workflow.

Introduction to Triundecanoin
Triundecanoin is a triglyceride, a type of lipid, composed of a glycerol backbone esterified with

three undecanoic acid molecules. Its chemical formula is C₃₆H₆₈O₆, and its molecular weight is

596.92 g/mol .[1][2][3][4][5] As a saturated fat, it finds applications in various fields, including its

use as a reference standard in the analysis of fats in food and as an internal standard for fatty

acid analysis. Understanding its spectral characteristics is crucial for its identification,

quantification, and structural elucidation in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For Triundecanoin, both ¹H and ¹³C NMR spectra provide characteristic signals

corresponding to the glycerol backbone and the undecanoic acid chains.
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¹H NMR Spectral Data
The ¹H NMR spectrum of Triundecanoin is characterized by signals from the protons of the

glycerol moiety and the long aliphatic chains of the undecanoic acid residues.

Chemical Shift (δ) ppm Multiplicity Assignment

~5.25 m CH of glycerol backbone

~4.30 & ~4.15 m CH₂ of glycerol backbone

~2.30 t α-CH₂ (adjacent to C=O)

~1.60 m β-CH₂

~1.25 m (CH₂)n of fatty acid chains

~0.88 t Terminal CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument

used.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of Triundecanoin.
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Chemical Shift (δ) ppm Assignment

~173 C=O (ester carbonyl)

~69 CH of glycerol backbone

~62 CH₂ of glycerol backbone

~34 α-CH₂ (adjacent to C=O)

~32 (CH₂)n

~29 (CH₂)n

~25 β-CH₂

~23 CH₂ adjacent to terminal CH₃

~14 Terminal CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument

used.

Mass Spectrometry (MS) Data
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

Triundecanoin, aiding in its identification and structural confirmation.

Mass Spectrometry Data Summary
Ion Adduct Precursor m/z

[M+Na]⁺ 619.49081

[M+NH₄]⁺ 614.53542

Data sourced from PubChem.

Experimental Protocols
The following sections describe representative experimental methodologies for obtaining the

NMR and Mass Spectrometry data for triglycerides like Triundecanoin.
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NMR Spectroscopy Protocol
Sample Preparation: A sample of Triundecanoin is dissolved in a deuterated solvent, typically

deuterated chloroform (CDCl₃), in a 5 mm NMR tube. The concentration is adjusted to obtain a

good signal-to-noise ratio, often in the range of 5-20 mg/mL.

Instrumentation: The data presented in public databases was acquired on a Varian A-60

instrument. Generally, modern NMR spectra are recorded on spectrometers operating at

frequencies of 300 MHz or higher for ¹H.

¹H NMR Acquisition: A standard one-dimensional ¹H NMR experiment is performed. Key

parameters include:

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Number of Scans: Typically 16 to 64 scans are averaged to improve the signal-to-noise ratio.

Relaxation Delay (d1): A delay of 1-5 seconds between scans is used to allow for full

relaxation of the protons.

Spectral Width: A spectral width of approximately 10-15 ppm is sufficient to cover all proton

signals.

Temperature: The experiment is usually conducted at room temperature (around 298 K).

¹³C NMR Acquisition: A standard one-dimensional ¹³C NMR experiment with proton decoupling

is performed.

Pulse Program: A standard ¹³C experiment with composite pulse decoupling (e.g., 'zgpg30'

on Bruker instruments) is used to obtain a proton-decoupled spectrum, where each unique

carbon appears as a single line.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(typically several hundred to thousands) is required.

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for

quantitative analysis, especially for quaternary carbons.
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Spectral Width: A spectral width of about 200-220 ppm is used to encompass all carbon

signals.

Mass Spectrometry (LC-MS) Protocol
Sample Preparation: Triundecanoin is dissolved in an appropriate organic solvent, such as a

mixture of isopropanol and chloroform, to a concentration suitable for LC-MS analysis (typically

in the µg/mL to ng/mL range).

Liquid Chromatography (LC):

Column: A reversed-phase column, such as a C8 or C18 column, is commonly used for the

separation of triglycerides.

Mobile Phase: A gradient elution is typically employed.

Solvent A: Acetonitrile/Water mixture (e.g., 60:40) with an additive like 10 mM ammonium

formate.

Solvent B: Isopropanol/Acetonitrile mixture (e.g., 90:10) with 10 mM ammonium formate.

Gradient: A typical gradient would start with a high percentage of Solvent A and gradually

increase the percentage of Solvent B to elute the nonpolar triglycerides.

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape

and reduce viscosity.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) in positive ion mode is typically used. The formation of ammonium adducts

([M+NH₄]⁺) is common when ammonium formate is present in the mobile phase.

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight

(TOF), or Orbitrap.
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Source Parameters:

Capillary Voltage: Typically 3-4 kV.

Source Temperature: Around 120-150 °C.

Desolvation Temperature: Around 300-400 °C.

Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass

range (e.g., m/z 100-1000). For targeted analysis, selected ion monitoring (SIM) or multiple

reaction monitoring (MRM) can be used.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of

Triundecanoin.
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General workflow for the spectral analysis of Triundecanoin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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